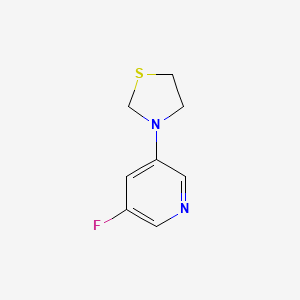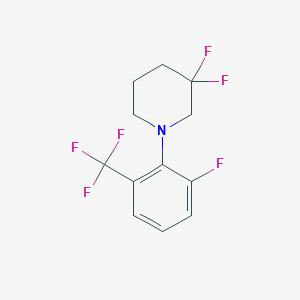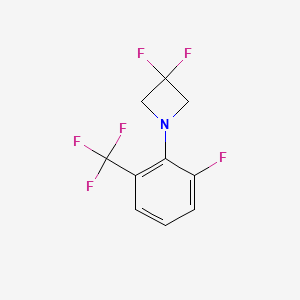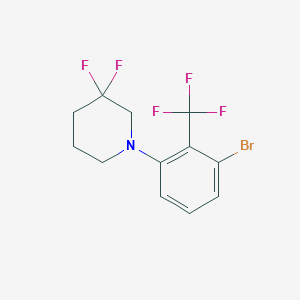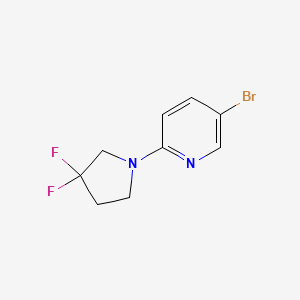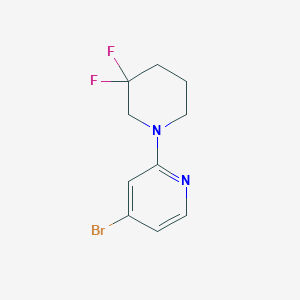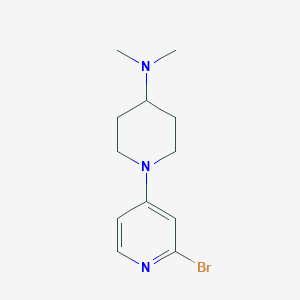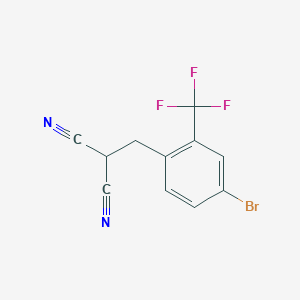
2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile
概要
説明
“4-(4-bromo-2-(trifluoromethyl)benzyl)morpholine” is a chemical compound with the molecular formula C12H13BrF3NO and a molecular weight of 324.14 .
Synthesis Analysis
The specific synthesis process for this compound is not provided in the available resources .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a benzyl group, which is further substituted with a bromo and a trifluoromethyl group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the available resources .Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.14. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用
Toxicity Mechanisms
- Toxicity of CS Gas : A study exploring the mechanism of toxicity of CS gas, which is a benzylidene malononitrile, highlights its interactions with various substances and its physiological effects (Jones & Israel, 1970).
Detection and Sensing
- Cyanide Detection : Research on malononitrile derivatives developed compounds for the selective detection of cyanide in water, showcasing their potential as optical devices and chemosensors (Schramm, Menger, & Machado, 2016).
Synthetic Applications
- Synthesis of Biologically Active Molecules : Malononitriles are used as intermediates in the synthesis of various biologically active molecules and chiral ligands for asymmetric catalysis, highlighting their importance in synthetic chemistry (Mills & Rousseaux, 2019).
- Synthesis of Antibacterial Compounds : Research demonstrates the condensation of malononitrile with specific compounds, leading to products with promising antifungal potential (Sidhu, Sharma, & Rai, 2010).
Material Science
- Electrochemical Synthesis : Studies describe the electrochemical synthesis of nanoparticles using malononitrile, highlighting its role in nanomaterial fabrication (Goodarzi & Mirza, 2020).
- Fluorescent Probes for Malononitrile : Development of ratiometric fluorescent probes for detecting malononitrile in various mediums, underscoring its application in biological imaging (Gong et al., 2021).
Other Applications
- Heterocyclic Synthesis : The compound is used in the synthesis of various heterocyclic derivatives, highlighting its versatility in organic synthesis (Abdelrazek, 2005).
- Phthalocyanine Compounds : Research on synthesizing and investigating the properties of phthalocyanine compounds, which are significant in fields like electrochemical technologies (Kamiloğlu et al., 2018).
These studies demonstrate the broad range of applications of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile in scientific research, emphasizing its role in synthesis, detection, material science, and other areas.
Toxicity Mechanisms
- The study titled "Mechanism of Toxicity of Injected CS Gas" by Jones and Israel (1970) investigated the toxicological effects of benzylidene malononitriles, including compounds structurally related to this compound. Their research provides insight into the reactive nature of these compounds and their interaction with biological systems, offering a foundational understanding of potential toxic mechanisms (Jones & Israel, 1970).
Analytical Applications
- Schramm, Menger, and Machado (2016) developed malononitrile-derivative chromogenic devices for the detection of cyanide in water, showcasing the utility of malononitrile derivatives in environmental monitoring and analytical chemistry. Their work highlights the potential for this compound and similar compounds in the development of sensitive detection systems for hazardous substances (Schramm et al., 2016).
Synthetic Applications
- Mills and Rousseaux (2019) described a one-pot electrophilic cyanation-functionalization strategy for the synthesis of disubstituted malononitriles, illustrating the versatility of malononitrile derivatives in organic synthesis and their potential role in the creation of complex organic molecules. This work demonstrates the synthetic utility of compounds like this compound in the preparation of biologically active molecules and materials (Mills & Rousseaux, 2019).
Material Science Applications
- Bardasov et al. (2015) explored the MIRC reactions of 4-aryl-2-aminobuta-1,3-diene-1,1,3-tricarbonitriles, which include structures related to this compound, for the synthesis of novel organic compounds. This research indicates the potential of such compounds in the development of new materials with unique electronic or optical properties (Bardasov et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2/c12-9-2-1-8(3-7(5-16)6-17)10(4-9)11(13,14)15/h1-2,4,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFZUCBOKZAYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


